molecular formula C7H6BrNO2 B1281301 5-Bromo-6-methoxynicotinaldehyde CAS No. 65873-73-6

5-Bromo-6-methoxynicotinaldehyde

Cat. No. B1281301
M. Wt: 216.03 g/mol
InChI Key: VLMXWVKBXMBEQR-UHFFFAOYSA-N
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Patent
US08034814B2

Procedure details

(see Eur. J. Med. Chem.-Chim. Ther. 1977, 12, 531) 54.8 g (400 mMol) 6-methoxy-3-pyridinecarbaldehyde (Aldrich) are dissolved in 180 ml of acetic acid. 63.8 g (778 mMol) sodium acetate are added portionwise (slightly exothermic). Then a solution of 30 ml (582 mMol) of bromine in 120 ml of acetic acid is added dropwise during 30 min. The mixture is stirred for 5 h at 90° C., then cooled to RT and concentrated partially in vacuo. The residue is diluted with icewater, neutralized to pH 7.5 with 4 N NaOH and extracted with 4 portions of EtOAc. The organic layers are washed twice with water and brine, dried (Na2SO4) and concentrated in vacuo. Column chromatography (SiO2; CH2Cl2) of the resulting oil and crystallization from CH2Cl2/hexane gives the title compound: mp: 94-95° C.
Quantity
54.8 g
Type
reactant
Reaction Step One
Quantity
180 mL
Type
solvent
Reaction Step One
Quantity
63.8 g
Type
reactant
Reaction Step Two
Quantity
30 mL
Type
reactant
Reaction Step Three
Quantity
120 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[N:8]=[CH:7][C:6]([CH:9]=[O:10])=[CH:5][CH:4]=1.C([O-])(=O)C.[Na+].[Br:16]Br>C(O)(=O)C>[Br:16][C:4]1[CH:5]=[C:6]([CH:9]=[O:10])[CH:7]=[N:8][C:3]=1[O:2][CH3:1] |f:1.2|

Inputs

Step One
Name
Quantity
54.8 g
Type
reactant
Smiles
COC1=CC=C(C=N1)C=O
Name
Quantity
180 mL
Type
solvent
Smiles
C(C)(=O)O
Step Two
Name
Quantity
63.8 g
Type
reactant
Smiles
C(C)(=O)[O-].[Na+]
Step Three
Name
Quantity
30 mL
Type
reactant
Smiles
BrBr
Name
Quantity
120 mL
Type
solvent
Smiles
C(C)(=O)O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
90 °C
Stirring
Type
CUSTOM
Details
The mixture is stirred for 5 h at 90° C.
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
cooled to RT
CONCENTRATION
Type
CONCENTRATION
Details
concentrated partially in vacuo
ADDITION
Type
ADDITION
Details
The residue is diluted with icewater
EXTRACTION
Type
EXTRACTION
Details
extracted with 4 portions of EtOAc
WASH
Type
WASH
Details
The organic layers are washed twice with water and brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (Na2SO4)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
Column chromatography (SiO2; CH2Cl2) of the resulting oil and crystallization from CH2Cl2/hexane

Outcomes

Product
Details
Reaction Time
5 h
Name
Type
product
Smiles
BrC=1C=C(C=NC1OC)C=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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